Dihydrotetrodecamycin
Overview
Description
Dihydrotetrodecamycin is an antibiotic compound isolated from the fermentation broth of the bacterium Streptomyces nashvillensis MJ885-mF8. It exhibits significant antimicrobial activity, particularly against Pasteurella piscicida species, with a minimum inhibitory concentration (MIC) of 50 mg/mL . This compound is part of the larger family of tetrodecamycin antibiotics, known for their potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrotetrodecamycin involves the fermentation of Streptomyces nashvillensis MJ885-mF8. The fermentation broth is subjected to various extraction and purification processes to isolate the compound. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized scientific literature .
Industrial Production Methods: Industrial production of this compound typically follows large-scale fermentation processes. The bacterium Streptomyces nashvillensis is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the broth undergoes filtration, solvent extraction, and chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydrotetrodecamycin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ketone groups within the compound.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols from ketones .
Scientific Research Applications
Dihydrotetrodecamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various pathogens.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those caused by species.
Industry: Utilized in the development of new antibiotics and as a reference standard in antimicrobial assays
Mechanism of Action
The mechanism of action of dihydrotetrodecamycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and ultimately leading to cell death. The molecular targets include ribosomal RNA and associated proteins, disrupting the normal function of the ribosome .
Comparison with Similar Compounds
Tetrodecamycin: Another antibiotic from the same family, with similar but distinct antimicrobial properties.
13-Deoxytetrodecamycin: A derivative with slight structural differences, affecting its bioactivity.
W5.9: A novel molecule produced through the same biosynthetic pathway, with unique bioactivities.
Uniqueness: Dihydrotetrodecamycin stands out due to its specific activity against Pasteurella piscicida species and its relatively straightforward isolation from fermentation processes. Its unique structure and potent antibacterial properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGVJGZMKQXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937194 | |
Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166403-10-7 | |
Record name | Dihydrotetrodecamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?
A1: this compound is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in this compound. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding this compound []. The relative stereochemistry of this compound has been elucidated using X-ray crystallography [].
Q2: Are there any insights into the biosynthesis of this compound?
A3: While the exact biosynthetic pathway of this compound hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].
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